molecular formula C9H11ClO B14172234 o-CRESOL, 4-CHLORO-6-ETHYL- CAS No. 53346-75-1

o-CRESOL, 4-CHLORO-6-ETHYL-

Cat. No.: B14172234
CAS No.: 53346-75-1
M. Wt: 170.63 g/mol
InChI Key: UAZSNTRHVDOYOW-UHFFFAOYSA-N
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Description

o-Cresol, 4-chloro-6-ethyl-, is a chlorinated and alkylated derivative of phenol with the molecular formula C9H11ClO and is registered under PubChem CID 40738 . As a substituted cresol, it belongs to a class of compounds widely used as precursors and intermediates in organic synthesis for producing more complex structures . Researchers value such specialty cresol derivatives for their potential applications in developing polymers, agrochemicals, and pharmaceuticals, where the specific arrangement of methyl, chloro, and ethyl groups on the phenolic ring can impart unique reactivity and physical properties . This compound is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

53346-75-1

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

4-chloro-2-ethyl-6-methylphenol

InChI

InChI=1S/C9H11ClO/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3

InChI Key

UAZSNTRHVDOYOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)C)O

Origin of Product

United States

Preparation Methods

Structural and Chemical Context

The compound features a phenolic core with chloro (Cl), ethyl (C₂H₅), and methyl (CH₃) substituents at positions 4, 2, and 6, respectively. Its molecular formula is C₉H₁₁ClO, with a molecular weight of 170.63 g/mol. Regioselective synthesis is critical due to the proximity of substituents and the reactivity of the aromatic ring.

Primary Synthetic Routes

Direct Chlorination of Substituted Cresols

A common approach involves chlorinating pre-alkylated cresol derivatives. For example:

  • Starting Material : 2-Ethyl-6-methylphenol.
  • Chlorination Agent : Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).
  • Conditions :
    • Solvent-free reaction at 30–50°C.
    • Molar ratio of SO₂Cl₂ to cresol: 0.5–1.0:1.
    • Reaction time: 16 hours for complete conversion.

Mechanism : Electrophilic aromatic substitution directed by the hydroxyl group, with chloro entering the para position relative to hydroxyl (position 4). Byproducts like 4,6-dichloro derivatives are minimized by controlling conversion rates (75–90%).

Yield : 75–78% after distillation.

Sequential Alkylation-Chlorination

For cases where pre-alkylated cresols are unavailable, a multi-step process is employed:

Step 1: Ethylation of o-Cresol
  • Substrate : o-Cresol (2-methylphenol).
  • Ethylation Agent : Ethyl bromide (C₂H₅Br) or ethyl chloride (C₂H₅Cl).
  • Catalyst : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation.
  • Conditions :
    • Temperature: 35–60°C.
    • Solvent: Dichloromethane or ethanol.

Outcome : Ethyl group introduced at position 2 or 6, depending on directing effects.

Step 2: Methylation
  • Methylation Agent : Methyl chloride (CH₃Cl).
  • Catalyst : Zeolites or acidic resins to enhance regioselectivity.
Step 3: Chlorination

As described in Section 2.1.

Catalytic Reductive Methods

Recent patents highlight the use of hydrogenation catalysts to refine intermediates:

  • Substrate : 4-Chloro-2-ethyl-6-nitrophenol.
  • Reduction Agent : H₂ gas with Pd/C or Raney Ni.
  • Conditions :
    • Pressure: 0.3–0.5 MPa.
    • Temperature: 65–75°C.

Yield : >98% after recrystallization.

Industrial-Scale Systems

A patented system for analogous compounds includes:

  • Reaction Kettle : For mixing cresol and chlorinating agents.
  • Neutralization Tank : To remove HCl byproducts using NaOH or Na₂CO₃.
  • Fractional Distillation : Boiling points:
Compound Boiling Point (°C)
4-Chloro-3-cresol 235
4,6-Dichlorocresol 225
6-Chloro-3-cresol 196

High-efficiency columns (>20 theoretical plates) are required to separate isomers.

Byproduct Management

Key impurities and mitigation strategies:

  • 4,6-Dichlorocresol : Minimized by limiting chlorine stoichiometry.
  • Residual Solvents : Ethanol or methanol recycled via distillation.
  • Heavy Metals : Chelating agents (e.g., EDTA) used in post-reaction washes.

Chemical Reactions Analysis

Types of Reactions: o-CRESOL, 4-CHLORO-6-ETHYL- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

Chemistry: o-CRESOL, 4-CHLORO-6-ETHYL- is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of chlorinated phenols on cellular processes and enzyme activities. It serves as a model compound for understanding the toxicity and biodegradation of chlorinated aromatic compounds.

Medicine: While not directly used as a drug, o-CRESOL, 4-CHLORO-6-ETHYL- is important in the development of antiseptics and disinfectants. Its derivatives are explored for potential therapeutic applications.

Industry: Industrially, this compound is used in the production of resins, plastics, and rubber additives. It is also employed in the formulation of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of o-CRESOL, 4-CHLORO-6-ETHYL- involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activities, leading to cellular damage and death. Its chlorinated and ethylated structure enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Chloro-2-ethyl-6-methylphenol
  • Synonyms: o-Cresol, 4-chloro-6-ethyl-; 4-Chloro-6-ethyl-o-cresol; 4-Chloro-2-methyl-6-ethylphenol .
  • CAS No.: 53346-75-1
  • Molecular Formula : C₉H₁₁ClO
  • Molecular Weight : 170.64 g/mol

Structural Features: This compound is a substituted phenol derivative with three functional groups:

A hydroxyl (-OH) group at the ortho position relative to the methyl group.

A chlorine atom at the para position (C4) of the benzene ring.

An ethyl group (-CH₂CH₃) at the C6 position.

Comparison with Structurally Similar Compounds

4-Chloro-2-methylphenol (Chloro-o-cresol)

  • CAS No.: 95-74-9
  • Molecular Formula : C₇H₇ClO
  • Molecular Weight : 142.58 g/mol
  • Structural Differences : Lacks the ethyl group at C6, containing only methyl (-CH₃) and chloro (-Cl) substituents.

6-TERT-BUTYL-4-(MORPHOLINOMETHYL)-O-CRESOL

  • CAS No.: 84824-97-5
  • Molecular Formula: C₁₆H₂₅NO₂
  • Molecular Weight : 263.38 g/mol
  • Structural Differences: Features a bulky tert-butyl group at C6 and a morpholinomethyl group (-CH₂N-morpholine) at C4.

4-Chloro-2-methyl-6-(4-methyl-2-pyrrolidinyl)phenol

  • CAS No.: 603069-17-6
  • Molecular Formula: C₁₂H₁₅ClNO
  • Molecular Weight : 236.71 g/mol
  • Structural Differences : Incorporates a pyrrolidinyl heterocycle at C6, adding nitrogen-based basicity and conformational rigidity.

Comparative Data Table

Parameter o-CRESOL, 4-CHLORO-6-ETHYL- 4-Chloro-2-methylphenol 6-TERT-BUTYL-4-(MORPHOLINOMETHYL)-O-CRESOL
Molecular Formula C₉H₁₁ClO C₇H₇ClO C₁₆H₂₅NO₂
Molecular Weight (g/mol) 170.64 142.58 263.38
Substituents -Cl (C4), -CH₂CH₃ (C6), -CH₃ (C2) -Cl (C4), -CH₃ (C2) -C(CH₃)₃ (C6), -CH₂N-morpholine (C4)
Key Functional Groups Phenol, chloro, alkyl Phenol, chloro, methyl Phenol, morpholine, tert-butyl
Potential Applications Intermediate in synthesis Disinfectants, resins Stabilizers, specialty chemicals

Structural and Functional Implications

  • Electrophilic Reactivity : The electron-withdrawing chloro group in all compounds deactivates the benzene ring, directing further substitutions to meta/para positions. However, steric effects from ethyl or tert-butyl groups in the target compound and its analogs may hinder reaction kinetics .
  • Solubility Trends : The hydroxyl group enhances water solubility, but bulky substituents (e.g., tert-butyl) increase hydrophobicity. The target compound’s ethyl group may offer a balance between lipophilicity and moderate polarity .
  • Stability : Steric protection of the hydroxyl group by adjacent substituents (e.g., ethyl, tert-butyl) could improve oxidative stability compared to simpler cresols .

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